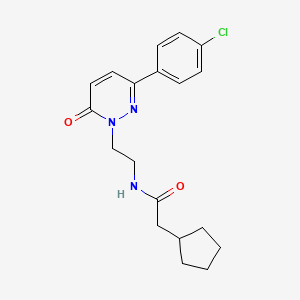

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclopentylacetamide

Description

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclopentylacetamide is a pyridazinone derivative characterized by a 4-chlorophenyl-substituted pyridazinone core linked via an ethyl group to a cyclopentylacetamide moiety. The compound’s cyclopentyl group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O2/c20-16-7-5-15(6-8-16)17-9-10-19(25)23(22-17)12-11-21-18(24)13-14-3-1-2-4-14/h5-10,14H,1-4,11-13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLJIBARKRUPNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclopentylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, where a chlorobenzene derivative reacts with the pyridazinone intermediate.

Attachment of the Cyclopentylacetamide Moiety: The final step involves the coupling of the pyridazinone derivative with cyclopentylacetic acid or its derivatives using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclopentylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyridazinone or chlorophenyl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.

Industry: It may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Core Variations

The pyridazinone ring is a critical pharmacophore. Modifications to its substituents significantly alter activity and physicochemical properties:

Key Findings :

- The benzyloxy group in 5a introduces polar sulfonamide functionality, likely improving water solubility compared to the target compound’s cyclopentyl group .

- Replacement of pyridazinone with oxadiazine (as in ) may reduce ring strain but alter electronic properties, affecting binding interactions.

Acetamide Side Chain Modifications

The acetamide side chain’s substituent impacts molecular flexibility and target engagement:

Key Findings :

- Cycloheptyl () vs. cyclopentyl: The larger ring in the former may reduce binding pocket compatibility but improve lipid bilayer penetration.

Hybrid Pyridazinone-Antipyrine Derivatives

Antipyrine hybrids combine pyridazinone with antipyrine moieties, often enhancing bioactivity:

Key Findings :

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclopentylacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

with a molecular weight of approximately 375.9 g/mol. Its structure includes a pyridazine core, a chlorophenyl group, and a cyclopentylacetamide moiety, which contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific cancer cell lines. The mechanism appears to involve interference with signaling pathways crucial for cell survival and proliferation.

- Enzyme Inhibition : Interaction studies indicate that the compound may act as an inhibitor of certain enzymes involved in metabolic processes, which could explain its observed biological effects.

The proposed mechanism of action for this compound involves binding to specific molecular targets within cells. This binding may alter enzyme activity or receptor signaling pathways, leading to:

- Disruption of Cell Signaling : By inhibiting key enzymes or receptors, the compound may disrupt critical signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : Some studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

-

In Vitro Anticancer Study :

- A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

- Mechanistic studies indicated that the compound induced apoptosis through activation of caspase pathways, suggesting its potential as a therapeutic agent against breast cancer.

-

Antimicrobial Activity Assessment :

- The compound was tested against Gram-positive and Gram-negative bacterial strains. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration Range |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | Reduced cell viability | 10 µM - 50 µM |

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | MIC: 15 µg/mL |

| Antimicrobial | Escherichia coli | Inhibition of growth | MIC: 30 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.